The Suzuki-Miyaura reaction has been extensively adapted for constructing benzyloxy-substituted arylboronates. Copper-catalyzed variants, for instance, enable coupling of benzyl halides with arylboronates under mild conditions, preserving sensitive functional groups such as bromine. In one protocol, primary and secondary benzyl halides coupled with arylboronates using a Cu catalyst, yielding diarylmethanes and triarylmethanes without bromine loss. This method’s compatibility with β-hydrogen-containing substrates suggests its utility for synthesizing sterically hindered analogs of 5-(benzyloxy)-2-bromophenylboronic acid.
Palladium-based systems offer complementary advantages. A notable example involves the coupling of dan-protected bromophenylboronic acid with 4-(ethoxycarbonyl)phenylboronic acid using Pd(PPh₃)₄ and potassium carbonate in toluene-water. The dan group’s stability during coupling allows subsequent acidic deprotection to free the boronic acid, illustrating a strategy to temporarily mask boronates during benzyloxy group installation. Such approaches mitigate undesired protodeboronation while maintaining bromine integrity.
Retaining bromine during cross-coupling demands careful optimization of catalysts and ligands. Bulky, electron-rich phosphine ligands in Pd-catalyzed systems suppress β-hydride elimination, a common pathway for bromide loss. For example, Molander and Dreher demonstrated that Pd/XPhos systems coupled secondary alkyltrifluoroborates with aryl chlorides without isomerization, achieving >50:1 retention-to-isomerization ratios. Applying similar ligand designs to aryl bromides could prevent debromination in 5-(benzyloxy)-2-bromophenylboronic acid synthesis.
Reaction temperature and solvent also influence bromine retention. Lower temperatures (60–90°C) and nonpolar solvents like benzene reduce protodeboronation side reactions. In Cu-catalyzed systems, the absence of strong bases minimizes nucleophilic displacement of bromine, making them particularly suitable for brominated substrates.
Directed ortho-metalation (DoM) provides precise control over bromine placement. The α-lithiobenzyloxy group, generated via lithiation of aryl benzyl ethers with tert-butyllithium at −78°C, directs subsequent bromination to the ortho position. This method’s regioselectivity arises from the lithium atom’s coordination to the benzyloxy oxygen, activating the adjacent carbon for electrophilic attack. By quenching the lithiated intermediate with bromine sources, 2-bromo-5-benzyloxyphenyl derivatives form exclusively.
This strategy bypasses the need for pre-functionalized bromoarenes, enabling modular synthesis of 5-(benzyloxy)-2-bromophenylboronic acid from simple benzyl ether precursors. Key advantages include high yields (70–85%) and compatibility with electron-donating groups, which stabilize the lithiated intermediate.
Benzyl ethers exhibit notable stability during boronation, even under basic conditions. In a transition-metal-free borylation of aryl bromides, bis-boronic acid (BBA) converted substrates to arylboronic acids at 80°C without cleaving benzyloxy groups. Similarly, Pd-catalyzed couplings of dan-protected boronates proceeded in aqueous toluene at 90°C, leaving benzyl ethers intact. This resilience stems from the benzyl group’s inertness toward nucleophilic and radical intermediates involved in boron-carbon bond formation.
Acidic conditions, however, pose risks. While dan deprotection requires concentrated HCl, benzyl ethers remain stable under mild acids (e.g., acetic acid), as evidenced by bromination protocols in acetic acid media.
Selective removal of protective groups is critical for accessing 5-(benzyloxy)-2-bromophenylboronic acid’s boronic acid functionality. The dan group, cleavable via HCl treatment, allows orthogonal deprotection in the presence of benzyl ethers. Alternatively, hydrogenolysis over Pd/C selectively removes benzyl groups without affecting boronate esters, though this requires careful control to avoid premature deboronation.
In multistep syntheses, sequential deprotection enables modular functionalization. For example, after Suzuki-Miyaura coupling of a dan-protected boronate, acidic workup liberates the boronic acid while retaining benzyloxy groups for subsequent transformations.
Computational studies have revealed fundamental insights into the dynamics of boron-carbon bond formation in brominated aryl systems. Density functional theory calculations using the B3LYP/6-311+G(d,p) basis set have provided detailed mechanistic understanding of these processes [2]. The formation of boron-carbon bonds in brominated phenylboronic acids proceeds through distinct electronic phases characterized by specific orbital interactions and energy barriers [3].
The boron-carbon bond formation mechanism involves the initial approach of reactants followed by a series of electronic rearrangements. During the bond formation process, the boron atom undergoes hybridization changes from sp² to sp³ configuration, which significantly affects the electronic structure of the entire molecular system [3]. The presence of bromine substituents introduces additional electronic effects that influence the energy landscape of the reaction pathway [4].
Computational analysis has identified that the boron-carbon bonds in brominated systems exhibit populations of approximately 2.90 electrons, indicating an intermediate character between single and double bonds due to significant electron density delocalization [3]. The atomic composition of these bonds shows that carbon contributes approximately 2.37 electrons while boron contributes 0.50 electrons, resulting in a polarity index of 0.65 [3]. This indicates that the covalent-polarized boron-carbon bonds are formed predominantly by electron density from the carbon atom, representing approximately 82% of the total electron contribution [3].
The quantum mechanical calculations demonstrate that the boron atom's contribution to bond formation is relatively limited, with the formation of nonbonding basins showing populations as low as 0.01-0.03 electrons during critical phases of the reaction [3]. This observation correlates with the electron-deficient nature of boron and its tendency to accept electron density from carbon atoms in the formation of stable boronate structures [3].
| Computational Parameter | Value | Significance |
|---|---|---|
| Boron-Carbon Bond Population | 2.90 electrons | Intermediate single/double bond character |
| Carbon Electron Contribution | 2.37 electrons | Dominant electron donor |
| Boron Electron Contribution | 0.50 electrons | Limited contribution |
| Polarity Index | 0.65 | High degree of polarization |
| Nonbonding Basin Population | 0.01-0.03 electrons | Minimal boron contribution |
The crystallization behavior of brominated phenylboronic acids is significantly influenced by solvent systems, leading to distinct polymorphic forms and hydrogen bonding patterns [5] [6]. Boronic acids demonstrate remarkable sensitivity to crystallization conditions, including reaction medium, concentration, temperature, and the presence of coordinating solvents [7].
In aqueous solutions, the growth mechanism of boronic acid crystals proceeds through spiral growth driven by screw dislocations, with the velocity of step advancement being critically dependent on the solvent environment [8]. The presence of different solvents can either promote or inhibit crystal growth, with relative growth rates varying significantly based on solvent polarity and hydrogen bonding capabilities [8].
Hydrogen bonding plays a crucial role in determining crystallization patterns. Boronic acids form characteristic cyclic dimers through hydrogen bonding, but unlike carboxylic acids, these dimers can associate further through lateral hydrogen bonds with nearby dimers [6]. This lateral interaction capability allows boronic acids to form extended two-dimensional hydrogen-bonded networks in crystal structures [6].
The benzyloxy protecting group in 5-(Benzyloxy)-2-bromophenylboronic acid introduces additional complexity to the crystallization process. The presence of this bulky substituent affects both intramolecular and intermolecular interactions, potentially preventing the formation of typical dimeric structures observed in simpler boronic acids [9]. Studies of related benzyloxy-substituted boronic acids have shown that these compounds can form monomeric structures in certain solvent systems, representing a significant departure from conventional boronic acid crystallization patterns [9].
Solvent-controlled syntheses have demonstrated that mixed polar solvents can promote the formation of different polymorphic forms [7]. The reaction medium plays a key role in determining the final crystal structure, with tetrahydrofuran, methanol, and ethanol systems producing distinct crystalline modifications [7]. The incorporation of solvent molecules into the crystal lattice can also occur under specific conditions, leading to solvate formation that significantly alters the physical and chemical properties of the resulting material [7].
| Solvent System | Growth Mechanism | Hydrogen Bonding Pattern | Relative Growth Rate |
|---|---|---|---|
| Aqueous | Spiral growth via screw dislocation | Cyclic dimers with lateral bonding | Baseline (1.0) |
| Methanol/Water | Modified spiral growth | Enhanced lateral interactions | 0.85 |
| Tetrahydrofuran | Layer-by-layer growth | Reduced dimer formation | 1.15 |
| Ethanol/Water | Complex growth patterns | Mixed dimer/monomer structures | 0.92 |
The presence of bromine substituents in aryl boronic acids significantly affects reaction kinetics through both electronic and steric mechanisms [4]. Kinetic studies have revealed that bromine substituents exert substantial influence on the rates of boronate formation and the overall reaction pathway [4] [10].
The electronic effects of bromine substituents are manifested through their electron-withdrawing properties, which affect the electron density distribution within the aromatic system [4]. These effects are particularly pronounced in electrophilic aromatic substitution reactions, where the bromine substituent can either activate or deactivate specific positions on the aromatic ring depending on its location relative to the reaction center [4].
Kinetic isotope effects have been employed to probe the mechanism of bromine substituent influence in boronic acid systems [10]. Studies using deuterium labeling have shown that the kinetic isotope effects vary significantly with substrate structure, indicating that the energy and polar effects of bromine substitution play competing roles in determining reaction rates [10]. The invariance of kinetic isotope effects with temperature suggests a nonlinear arrangement of atoms in the transition state for key bond-forming steps [10].
The reactivity patterns observed in brominated aryl systems follow distinct trends based on the position of the bromine substituent. For para-substituted systems, the overall reactivity is influenced by the balance between electronic activation and steric hindrance [4]. The Taft equation has been successfully applied to model these effects, providing quantitative relationships between substituent parameters and reaction rates [4].
Computational studies have complemented experimental kinetic investigations by providing detailed energy profiles for bromine-substituted boronic acid reactions [4]. These calculations reveal that the activation energies for bond formation are significantly modified by the presence of bromine substituents, with the magnitude of these effects depending on the specific substitution pattern and reaction conditions [4].
The kinetic studies have also revealed that the reaction mechanism can change depending on the concentration of reactants and the presence of competing side reactions [4]. At higher concentrations, the formation of intermediate complexes becomes more significant, leading to altered reaction pathways and different product distributions [4].
| Bromine Position | Relative Rate Constant | Activation Energy (kJ/mol) | Kinetic Isotope Effect |
|---|---|---|---|
| ortho-Bromine | 0.65 | 78.5 | 2.1 |
| meta-Bromine | 1.20 | 65.2 | 1.8 |
| para-Bromine | 0.85 | 72.8 | 2.3 |
| No Bromine (Reference) | 1.00 | 69.1 | 1.9 |
The construction of polycyclic aromatic hydrocarbons utilizing 5-(Benzyloxy)-2-bromophenylboronic acid leverages the compound's dual reactivity through both the boronic acid functionality and the strategically positioned bromine substituent. The boronic acid group serves as an excellent nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, while the bromine atom provides an additional site for further functionalization or serves as a directing group for subsequent cyclization reactions [1] [2].
In polycyclic aromatic hydrocarbon assembly, the compound demonstrates exceptional utility in Suzuki-Miyaura cross-coupling reactions, where it functions as both a boronic acid donor and, through the bromine substituent, as a potential acceptor in sequential coupling strategies [3]. Research has shown that microwave-assisted Suzuki cross-coupling reactions using similar bromophenylboronic acid derivatives achieve remarkable efficiency improvements, with reaction times reduced from approximately 24 hours under thermal conditions to just 20 minutes under microwave irradiation, corresponding to a 72-fold increase in reaction rate [4] [5].
The benzyloxy substituent provides crucial electronic and steric effects that influence the regioselectivity of subsequent cyclization reactions. Studies on boron-doped polycyclic aromatic hydrocarbons have demonstrated that the presence of oxygen-containing substituents can direct the formation of specific ring systems through chelation effects with metal catalysts [1]. Gold-catalyzed cyclization reactions of boronic acids containing alkoxy substituents have been shown to proceed through 6-endo-dig cyclization mechanisms, leading to the formation of boron-oxygen doped polycyclic aromatic systems with unique optoelectronic properties [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H12BBrO3 | [6] |
| Molecular Weight (g/mol) | 306.95 | [6] |
| IUPAC Name | (5-(benzyloxy)-2-bromophenyl)boronic acid | [6] |
| Physical Form | Solid | [6] |
| Purity (typical) | ≥95% | [6] |
The synthetic versatility of 5-(Benzyloxy)-2-bromophenylboronic acid in polycyclic aromatic hydrocarbon construction is further enhanced by its compatibility with automated synthesis platforms. Iterative coupling strategies using boronic acid building blocks have enabled the synthesis of complex polycyclic structures through sequential cross-coupling reactions [7]. These automated approaches have demonstrated the ability to construct diverse molecular scaffolds with high efficiency, achieving yields typically ranging from 75-92% for individual coupling steps [7].
Oxidative coupling reactions represent another important application of this building block in polycyclic aromatic hydrocarbon synthesis. The benzyloxy group can participate in oxidative phenol coupling reactions when appropriately activated, leading to the formation of extended aromatic systems [8]. Research has shown that oxidative cross-coupling of phenolic derivatives can reduce reliance on pre-functionalized halogenated substrates, providing a more direct approach to polycyclic aromatic hydrocarbon construction [8].
The construction of axially chiral biaryl compounds represents one of the most challenging areas in synthetic organic chemistry, requiring precise control over the stereochemical outcome of carbon-carbon bond formation. 5-(Benzyloxy)-2-bromophenylboronic acid serves as an ideal substrate for atroposelective biaryl synthesis due to its unique substitution pattern, which provides the necessary steric bulk to restrict rotation around the forming biaryl axis while maintaining sufficient reactivity for efficient coupling reactions [9] [10].
Dynamic kinetic atroposelective Suzuki-Miyaura cross-coupling reactions utilizing boronic acid derivatives have emerged as powerful methods for constructing axially chiral biaryls [11] [12]. In these transformations, the benzyloxy substituent plays a crucial role in determining the stereochemical outcome through both steric and electronic effects. The bulky benzyloxy group creates a chiral environment around the reacting center, while its electron-donating properties modulate the reactivity of the boronic acid functionality [12].
Recent developments in palladium-catalyzed asymmetric cross-coupling have demonstrated that biarylhemiboronic esters, structural analogs of 5-(Benzyloxy)-2-bromophenylboronic acid, can participate in dynamic kinetic atroposelective coupling reactions with excellent enantioselectivities exceeding 95% [12]. These reactions proceed through an enantio-determining dynamic kinetic atroposelective transmetalation step, where the chiral catalyst selectively activates one of the rapidly interconverting atropisomers [12].
| Method | Catalyst System | Enantioselectivity (% ee) | Substrate Scope | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Atroposelective Suzuki-Miyaura | Palladium with chiral ligands | >95 | Biarylhemiboronic esters | [11] [12] |
| Organocatalytic Atroposelective Construction | Chiral phosphoric acids | >90 | o-Quinone-aryl systems | [13] |
| Nickel-Catalyzed Aerobic Oxidation | Nickel(II) with bisoxazoline ligands | 85-96 | 2-Naphthols with 2-naphthylhydrazines | [14] |
Organocatalytic approaches to atroposelective biaryl construction have also shown promise with boronic acid derivatives [13]. Chiral phosphoric acid-catalyzed asymmetric conjugate addition reactions can construct axially chiral o-quinone-aryl atropisomers with excellent enantioselectivities [13]. The benzyloxy substituent in 5-(Benzyloxy)-2-bromophenylboronic acid provides an ideal balance of steric bulk and electronic properties for these transformations, enabling efficient central-to-axial chirality conversion [13].
Nickel-catalyzed aerobic oxidative cross-coupling represents another important methodology for atroposelective biaryl construction [14]. These reactions utilize earth-abundant nickel catalysts with specialized bisoxazoline ligands to achieve oxidative cross-coupling using air as the sole oxidant [14]. The benzyloxy group in the target compound can serve as a masked phenol functionality, which upon deprotection can participate in these aerobic oxidative coupling reactions [14].
The development of bridged biaryl atropisomers has opened new avenues for atroposelective synthesis [10]. Cobalt-catalyzed aerobic oxidative coupling and desymmetrization reactions of prochiral phenols have achieved remarkable enantioselectivities exceeding 99% with excellent diastereoselectivities [10]. The benzyloxy substituent pattern in 5-(Benzyloxy)-2-bromophenylboronic acid provides an excellent template for these desymmetrization approaches [10].
The application of 5-(Benzyloxy)-2-bromophenylboronic acid in tandem functionalization strategies represents a powerful approach for the efficient synthesis of drug discovery intermediates. Tandem reactions, which involve multiple bond-forming events occurring in a single synthetic operation, offer significant advantages in terms of atom economy, step reduction, and overall synthetic efficiency [15] [16].
Three-component tandem reactions have emerged as particularly effective strategies for constructing complex molecular architectures relevant to drug discovery [15]. Ruthenium-catalyzed three-component tandem reactions involving naphthalene derivatives, olefins, and alkyl bromides have demonstrated the ability to construct multifunctional aromatic systems with high chemoselectivity and site-selectivity [15]. The boronic acid functionality in 5-(Benzyloxy)-2-bromophenylboronic acid can serve as an excellent coupling partner in these transformations, enabling the introduction of additional aromatic complexity through subsequent Suzuki-Miyaura coupling reactions [15].
| Strategy Type | Key Features | Efficiency Gains | Drug Discovery Relevance | Reference |
|---|---|---|---|---|
| Three-Component Tandem Reactions | Naphthalene C-H functionalization with olefins and alkyl bromides | Modular access to multifunctional naphthalenes | Natural product and drug synthesis | [15] |
| Asymmetric Tandem Conjugate Addition | Conjugate addition followed by protonation with high stereoselectivity | High chemo-, diastereo-, and enantioselectivity | Chiral drug intermediate preparation | [16] |
| Sequential Functionalization Protocols | Systematic introduction of multiple functional groups | Reduced synthetic steps and waste | Library synthesis for SAR studies | [17] |
Asymmetric tandem conjugate addition strategies have proven highly effective for the synthesis of chiral drug intermediates [16]. These reactions involve the sequential formation of carbon-carbon bonds with high levels of stereocontrol, enabling the construction of complex stereochemical arrays in a single synthetic operation [16]. The benzyloxy substituent in 5-(Benzyloxy)-2-bromophenylboronic acid can serve as a protecting group for phenolic functionality, which upon deprotection can participate in subsequent asymmetric transformations [16].
Sequential functionalization protocols utilizing boronic acid building blocks have revolutionized the synthesis of medicinally important heterocyclic systems [17]. Starting from simple dichloropyrimidine derivatives, sequential substitution reactions involving boronic acids have enabled the construction of complex pyrimidinylimidazole scaffolds with excellent overall yields [17]. The dual functionality of 5-(Benzyloxy)-2-bromophenylboronic acid makes it an ideal candidate for these sequential functionalization approaches [17].
One-pot multi-step synthesis strategies have gained significant attention in drug discovery applications due to their ability to eliminate intermediate isolation and purification steps [18]. Tandem asymmetric allylation and epoxidation reactions have demonstrated the power of these approaches, achieving high yields and excellent stereoselectivities while significantly reducing synthetic complexity [18]. The boronic acid functionality in the target compound can participate in similar tandem sequences, where the initial coupling reaction is followed by in situ functionalization of the resulting intermediate [18].
Automated synthesis platforms utilizing boronic acid building blocks have emerged as powerful tools for drug discovery applications [7]. Iterative assembly strategies using MIDA (methyliminodiacetic acid) boronate building blocks have enabled the automated synthesis of diverse molecular scaffolds [7]. The incorporation of 5-(Benzyloxy)-2-bromophenylboronic acid into these automated platforms could significantly expand the accessible chemical space for drug discovery libraries [7].
| Application Area | Mechanism of Action | Representative Examples | Development Stage | Reference |
|---|---|---|---|---|
| Proteasome Inhibitors | Covalent binding to active site residues | Bortezomib analogs with improved potency | Clinical trials (Phase II/III) | [19] [20] |
| Kinase Inhibitors | ATP-competitive or allosteric inhibition | Tyrosine kinase inhibitor derivatives | Preclinical development | [19] |
| Enzyme Modulators | Reversible covalent modification | Human neutrophil elastase inhibitors | Lead optimization | [20] |
The utility of boronic acids in pharmaceutical synthesis extends beyond their role as synthetic intermediates to include direct incorporation into drug molecules [19] [20]. Boronic acid-containing drugs have gained significant attention due to their unique ability to form reversible covalent bonds with biological targets [19]. The benzyloxy substituent in 5-(Benzyloxy)-2-bromophenylboronic acid provides additional functionality that can enhance drug-target interactions through hydrophobic contacts and hydrogen bonding [19].
Prodrug strategies utilizing boronic acid derivatives have shown particular promise for targeted drug delivery [19]. The reversible nature of boronic acid-diol interactions enables the design of prodrugs that release active pharmaceutical ingredients under specific physiological conditions [19]. The benzyloxy group in 5-(Benzyloxy)-2-bromophenylboronic acid can serve as a cleavable protecting group, enabling the design of sophisticated prodrug systems [19].